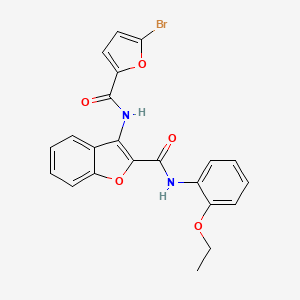

3-(5-bromofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O5/c1-2-28-16-10-6-4-8-14(16)24-22(27)20-19(13-7-3-5-9-15(13)30-20)25-21(26)17-11-12-18(23)29-17/h3-12H,2H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXCGHOJACFVMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Bromination: Introduction of a bromine atom to the furan ring.

Amidation: Formation of the amide bond between the bromofuran and an appropriate amine.

Carboxylation: Introduction of the carboxamide group to the benzofuran ring.

Ethoxylation: Addition of the ethoxy group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the carboxamide.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while substitution could result in various substituted furan derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving furan and benzofuran derivatives.

Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the bromine atom and the amide group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several analogues, differing primarily in substituent groups and their positions. Key comparisons include:

a) 3-(5-Bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 887895-88-7)

- Molecular Formula : C₂₁H₁₅BrN₂O₅ .

- Key Differences: The substituent at the carboxamide group is a 3-methoxyphenyl group instead of a 2-ethoxyphenyl group. The methoxy group in the meta position (3-methoxy) vs. ethoxy in the ortho position (2-ethoxy) alters steric and electronic properties.

b) 5-Bromo-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)-2-furamide (MFCD02172098)

- Molecular Formula : C₁₅H₁₂BrCl₃N₃O₂S .

- Key Differences :

- Incorporates a trichloroethyl-thioureido group instead of the benzofuran-2-carboxamide backbone.

- The presence of sulfur (thiourea) and chlorine atoms increases molecular weight and lipophilicity.

- Hypothetical Impact : Enhanced electrophilicity due to trichloromethyl groups may improve reactivity in nucleophilic environments but could also increase toxicity .

c) 4-Bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide (CAS: 880407-99-8)

- Key Differences: Features a dimethylamino-furanethyl side chain instead of the benzofuran core. Hypothetical Impact: The dimethylamino group may enhance solubility in polar solvents, while the absence of the benzofuran scaffold limits π-π interactions with biological targets .

Comparative Data Table

Research Findings and Gaps

- Synthetic Accessibility : The target compound’s benzofuran core and ethoxyphenyl group are synthetically accessible via Ullmann coupling or Suzuki-Miyaura reactions, similar to its methoxyphenyl analogue .

- In contrast, the thioureido analogue (MFCD02172098) has demonstrated moderate antimicrobial activity in preliminary screenings, attributed to its electrophilic substituents .

- Physicochemical Properties : The ethoxy group in the ortho position likely confers higher metabolic stability compared to the methoxy group in the meta position, as ethoxy groups are less prone to oxidative demethylation .

Biological Activity

3-(5-bromofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound, characterized by a unique structural framework, has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, particularly cancer and inflammatory conditions. This article reviews the biological activity associated with this compound, synthesizing findings from multiple studies.

Structural Characteristics

The compound's structure includes:

- A brominated furan moiety

- A benzofuran backbone

- An ethoxyphenyl group

These features contribute to the compound's reactivity and biological interactions. The presence of bromine and an amide functional group suggests potential for diverse chemical interactions, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of benzofuran compounds, including this specific compound, exhibit significant biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens. For instance, benzofuran derivatives are recognized for their antibacterial properties, which could extend to this compound due to structural similarities.

- Antiproliferative Effects : Studies on related benzofuran derivatives suggest that they can inhibit cancer cell proliferation. The unique substituents in this compound may enhance its efficacy against tumor cells compared to simpler analogs.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it may interact with specific biological targets, such as enzymes or receptors involved in cancer progression and inflammation pathways.

Interaction Studies

In vitro assays are essential for elucidating how this compound binds to biological targets. These studies can help identify potential drug targets and clarify the mechanism behind its biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 5-Bromofuran-2-carboxylic acid | Structure | Brominated furan | Moderate antimicrobial activity |

| N-(4-benzamido-3-methylphenyl) | Structure | Amide linkage | Anticancer properties |

| 3-(5-bromofuran-2-carboxamido) | Structure | Simple amide | Limited activity compared to complex derivatives |

Uniqueness : The presence of both a benzofuran core and ethoxy groups distinguishes this compound from simpler analogs, potentially enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzofuran derivatives:

- Anticancer Activity : Research on related compounds indicates that benzofurans can inhibit cancer cell lines effectively. For instance, compounds similar in structure have shown IC50 values suggesting potent antiproliferative effects against various cancer cell lines.

- Cholinesterase Inhibition : Some studies have focused on the inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Benzofuran derivatives have been noted for their ability to inhibit AChE effectively, indicating potential neuroprotective properties.

- Antioxidant Activity : Compounds exhibiting antioxidant properties can mitigate oxidative stress, a factor in many diseases. Benzofurans have been studied for their ability to scavenge free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.